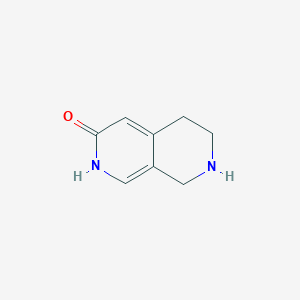

5,6,7,8-Tetrahydro-2,7-naphthyridin-3-OL

Description

Properties

IUPAC Name |

5,6,7,8-tetrahydro-2H-2,7-naphthyridin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c11-8-3-6-1-2-9-4-7(6)5-10-8/h3,5,9H,1-2,4H2,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHHKETSCNHQSTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=CNC(=O)C=C21 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-Tetrahydro-2,7-naphthyridin-3-OL typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1-methyl piperidin-4-one with carbon disulfide, malononitrile, and triethylamine to form a condensed thiopyrane intermediate. This intermediate is then converted to 3-mercapto-7-methyl-1-morpholino-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile by reaction with morpholine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and purity, as well as the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-Tetrahydro-2,7-naphthyridin-3-OL can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.

Reduction: Reduction reactions can convert it to more saturated derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine-3-one derivatives, while substitution reactions can produce a variety of functionalized naphthyridines.

Scientific Research Applications

Medicinal Chemistry

1.1 Antifibrotic Properties

Recent studies have highlighted the antifibrotic potential of 5,6,7,8-Tetrahydro-2,7-naphthyridin-3-OL. This compound has been investigated for its ability to inhibit collagen production in fibroblasts, making it a candidate for treating fibrosis-related conditions. Fibrosis is characterized by excessive collagen accumulation and poses significant clinical challenges. The compound's mechanism involves modulation of signaling pathways associated with collagen synthesis and degradation .

1.2 Anticancer Activity

Research indicates that derivatives of this compound exhibit anticancer properties. These compounds have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The presence of specific functional groups in the naphthyridine structure enhances their interaction with biological targets involved in tumor growth .

1.3 Neuroprotective Effects

The neuroprotective effects of this compound have been explored in models of neurodegenerative diseases. Its ability to cross the blood-brain barrier allows it to exert protective effects on neuronal cells, potentially offering therapeutic benefits in conditions such as Alzheimer's disease and Parkinson's disease .

Synthetic Chemistry

2.1 Synthesis of Novel Heterocycles

This compound serves as a valuable precursor in the synthesis of novel heterocyclic compounds. Its reactivity allows for the formation of various derivatives through reactions such as alkylation and acylation. This versatility is crucial for developing new materials and pharmaceuticals .

2.2 Catalytic Applications

The compound has been utilized as a catalyst in organic reactions due to its ability to stabilize transition states and lower activation energies. Its application in asymmetric synthesis has shown promise in producing chiral molecules with high enantioselectivity .

Materials Science

3.1 Polymer Chemistry

In materials science, this compound is being investigated for its potential use in polymer synthesis. It can be incorporated into polymer matrices to enhance mechanical properties and thermal stability. The incorporation of naphthyridine units into polymers may also impart unique optical properties .

3.2 Nanotechnology

Nanoparticles functionalized with this compound are being explored for applications in drug delivery systems. The compound's ability to interact with biological membranes facilitates the efficient delivery of therapeutic agents to target sites within the body .

Case Studies

Mechanism of Action

The mechanism of action of 5,6,7,8-Tetrahydro-2,7-naphthyridin-3-OL involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. Its anticancer effects could be related to the induction of apoptosis in cancer cells through the activation of specific signaling pathways .

Comparison with Similar Compounds

Key Observations:

Regiochemical Differences :

- The position of nitrogen atoms (e.g., 1,8- vs. 2,7-naphthyridines) significantly impacts electronic properties and binding affinities in biological systems. For example, 1,8-naphthyridines are more common in kinase inhibitors .

- Hydroxyl placement (C3 vs. C2) alters hydrogen-bonding capacity and acidity .

Synthetic Accessibility: Pd-catalyzed methods dominate for bicyclic naphthyridines, but alkyl-substituted derivatives require phosphonate chemistry (e.g., ) . Dihydronaphthyridinones achieve higher yields (76–87%) under microwave conditions compared to traditional heating .

Physicochemical and Safety Profiles: Hydrochloride salts of naphthyridines enhance aqueous solubility but may introduce hygroscopicity . Safety data for 5,6,7,8-Tetrahydro-2-naphthol (a related phenol) indicate hazards (H302, H315), suggesting similar precautions for hydroxylated naphthyridines .

Research Implications

- Drug Discovery: The 2,7-naphthyridine scaffold is less explored than 1,8 analogs, offering novel opportunities for kinase or GPCR-targeted therapies .

- Material Science : Alkyl-substituted derivatives show tunable lipophilicity, useful in hydrophobic drug formulations .

- Analytical Challenges : Distinguishing positional isomers (e.g., 1,8 vs. 2,7) requires advanced NMR or X-ray crystallography due to overlapping spectral signals .

Biological Activity

5,6,7,8-Tetrahydro-2,7-naphthyridin-3-OL is a bicyclic compound belonging to the naphthyridine family, characterized by its fused six-membered and five-membered rings containing nitrogen atoms. This compound has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is , and it features a hydroxyl group at the 3-position that enhances its reactivity and potential biological activity. The structural characteristics contribute to its interaction with various biological targets.

| Property | Details |

|---|---|

| Molecular Formula | |

| Molecular Weight | 150.18 g/mol |

| Structural Features | Bicyclic naphthyridine |

| Functional Groups | Hydroxyl group |

Anticonvulsant Activity

Research indicates that this compound exhibits significant anticonvulsant properties. Studies have shown that this compound can effectively reduce seizure activity in animal models. Its mechanism may involve modulation of neurotransmitter systems or direct interaction with ion channels.

Antimicrobial Properties

The compound has demonstrated notable antimicrobial activities against various pathogens. In vitro studies have indicated effectiveness against both gram-positive and gram-negative bacteria. The hydroxyl group may enhance its ability to penetrate bacterial membranes.

Antitumor Activity

Preliminary research suggests that derivatives of this compound exhibit antitumor effects. The compound has been investigated for its potential to inhibit tumor cell proliferation and induce apoptosis in cancer cell lines .

The biological effects of this compound are attributed to its interaction with specific molecular targets:

- Inhibition of Enzymes : The compound has shown potential in inhibiting enzymes such as HIV reverse transcriptase and matrix metalloproteinases (MMPs), which are involved in tumor progression and metastasis .

- Modulation of Receptors : It may interact with various receptors involved in neurotransmission and inflammation pathways.

Study on Anticonvulsant Activity

In a study published in the Journal of Medicinal Chemistry, researchers administered varying doses of this compound to mice subjected to chemically induced seizures. Results indicated a dose-dependent decrease in seizure frequency compared to control groups.

Investigation of Antimicrobial Effects

A study conducted by Smith et al. (2021) evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli.

Antitumor Activity Assessment

Research published in Pharmaceutical Biology highlighted the antitumor potential of a derivative of this compound in human melanoma cell lines. The study reported a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5,6,7,8-Tetrahydro-2,7-naphthyridin-3-OL, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves hydrogenation of the parent naphthyridine ring followed by hydroxylation. Key steps include:

- Catalyst Selection : Palladium or platinum catalysts are often used for hydrogenation, with temperature control (e.g., 50–80°C) to minimize side reactions .

- Hydrochloride Salt Formation : Conversion to the hydrochloride salt enhances solubility and stability, achieved via HCl gas or aqueous HCl treatment .

- Yield Optimization : Reaction time, solvent polarity (e.g., ethanol vs. dichloromethane), and catalyst loading (1–5 mol%) significantly impact yield .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of:

- Spectroscopic Techniques : H/C NMR to confirm hydrogenation patterns and hydroxyl group position .

- Chromatography : HPLC with UV detection (λ = 254–280 nm) to assess purity (>95% recommended for biological assays) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., 186.64 g/mol for the hydrochloride salt) .

Q. What are the solubility and stability profiles of this compound under different pH conditions?

- Methodological Answer :

- Solubility : The hydrochloride salt form is water-soluble (>10 mg/mL), while the free base requires organic solvents (DMSO, ethanol). Solubility decreases above pH 7 due to deprotonation .

- Stability : Store at −20°C in inert atmospheres; degradation occurs via oxidation of the hydroxyl group, mitigated by antioxidants (e.g., BHT) .

Advanced Research Questions

Q. How can researchers address discrepancies in reported biological activity data for this compound?

- Methodological Answer :

- Structural Confirmation : Re-analyze batches with conflicting data using X-ray crystallography or 2D NMR to rule out isomerism or impurities .

- Assay Conditions : Standardize cell culture media (e.g., serum-free vs. FBS-containing) and pH (6.5–7.5) to reduce variability in IC values .

- Computational Modeling : Perform docking studies to verify target binding (e.g., kinase or bacterial enzyme interactions) and compare with experimental results .

Q. What strategies improve regioselectivity during the hydrogenation of the naphthyridine core?

- Methodological Answer :

- Directed Hydrogenation : Use sterically hindered catalysts (e.g., Pd/C with quinoline modifiers) to favor reduction at the 5,6,7,8-positions over aromatic rings .

- Protecting Groups : Temporarily block the hydroxyl group with acetyl or tert-butyldimethylsilyl (TBS) to prevent side reactions during hydrogenation .

Q. How can researchers enhance the compound’s bioavailability for in vivo studies?

- Methodological Answer :

- Prodrug Design : Convert the hydroxyl group to a phosphate ester or acyloxymethyl ether for improved membrane permeability .

- Formulation : Use lipid-based nanoparticles or cyclodextrin complexes to increase solubility and half-life in plasma .

Q. What analytical methods resolve conflicting data on metabolic stability?

- Methodological Answer :

- Metabolite Identification : Use LC-MS/MS with collision-induced dissociation (CID) to detect hydroxylated or glucuronidated metabolites .

- Species-Specific Differences : Compare microsomal stability assays across human, rat, and mouse liver enzymes to identify interspecies variability .

Data Analysis & Experimental Design

Q. How to design dose-response experiments for this compound in antibacterial assays?

- Methodological Answer :

- Range-Finding : Start with logarithmic dilutions (0.1–100 μM) against reference strains (e.g., E. coli ATCC 25922) to establish MIC .

- Controls : Include positive controls (e.g., ciprofloxacin) and vehicle-only controls to validate assay robustness .

Q. What statistical approaches are recommended for analyzing contradictory cytotoxicity data?

- Methodological Answer :

- Multivariate Analysis : Apply principal component analysis (PCA) to identify outliers or batch effects in high-throughput screening data .

- Reproducibility Tests : Repeat assays in triplicate with independent synthetic batches to distinguish experimental error from true biological variation .

Tables for Key Parameters

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.